molecular formula C6ClF5O2S B1198773 Pentafluorobenzenesulfonyl chloride CAS No. 832-53-1

Pentafluorobenzenesulfonyl chloride

Cat. No.: B1198773
CAS No.: 832-53-1
M. Wt: 266.57 g/mol
InChI Key: UOJCTEGNHXRPKO-UHFFFAOYSA-N
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Description

Pentafluorobenzenesulfonyl chloride (PFBSCl, C₆ClF₅O₂S) is a fluorinated aromatic sulfonyl chloride with a molecular weight of 266.57 g/mol. It is characterized by a sulfonyl chloride group (-SO₂Cl) attached to a fully fluorinated benzene ring (2,3,4,5,6-pentafluorophenyl). Key physical properties include a boiling point of 210–211°C, density of 1.796 g/mL at 25°C, and stability under ambient storage conditions . PFBSCl is widely utilized in organic synthesis, analytical chemistry, and materials science due to its high reactivity and electron-withdrawing fluorine substituents .

Preparation Methods

Chlorosulfonation of Pentafluorobenzene

The direct chlorosulfonation of pentafluorobenzene (C₆F₅H) represents the most straightforward route to C₆F₅SO₂Cl. This method involves the reaction of pentafluorobenzene with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The electrophilic sulfonation occurs preferentially at the para position relative to the electron-withdrawing fluorine substituents, followed by chlorination to yield the sulfonyl chloride .

Reaction Conditions and Optimization

Key parameters include:

  • Temperature : 50–70°C to balance reaction rate and minimize side products like polysulfonation .

  • Molar Ratios : A 1:1.2 molar ratio of C₆F₅H to HSO₃Cl ensures complete conversion, with excess chlorosulfonic acid acting as both reagent and solvent .

  • Workup : Quenching with ice water followed by extraction with dichloromethane and distillation under reduced pressure (bp 210–211°C) isolates the product .

Yield : 70–85% (reported in analogous syntheses of polyfluorinated sulfonyl chlorides) .

Chlorination of Pentafluorobenzenesulfonic Acid

Pentafluorobenzenesulfonic acid (C₆F₅SO₃H) serves as a precursor to C₆F₅SO₂Cl via treatment with chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This method is advantageous when the sulfonic acid is readily available.

Mechanistic Pathway

The reaction proceeds through the formation of a sulfonic acid chloride intermediate, with PCl₅ acting as both a Lewis acid and chloride source:

C₆F₅SO₃H + PCl₅ → C₆F₅SO₂Cl + POCl₃ + HCl\text{C₆F₅SO₃H + PCl₅ → C₆F₅SO₂Cl + POCl₃ + HCl}

Thionyl chloride offers a milder alternative:

C₆F₅SO₃H + SOCl₂ → C₆F₅SO₂Cl + SO₂ + HCl\text{C₆F₅SO₃H + SOCl₂ → C₆F₅SO₂Cl + SO₂ + HCl}

Operational Considerations

  • Solvent : Anhydrous conditions are critical; benzene or chlorinated solvents (e.g., CCl₄) are typically employed .

  • Purification : Vacuum distillation or recrystallization from hexane yields high-purity product (99% by GC) .

Yield : 65–78% with SOCl₂; 80–90% with PCl₅ .

Oxidative Chlorination of Pentafluorobenzenethiol

Although less common, the oxidation of pentafluorobenzenethiol (C₆F₅SH) with chlorine gas (Cl₂) in aqueous HCl provides an alternative route. This method is limited by the availability of the thiol precursor but offers high atom economy.

Reaction Dynamics

C₆F₅SH + 3 Cl₂ + H₂O → C₆F₅SO₂Cl + 4 HCl\text{C₆F₅SH + 3 Cl₂ + H₂O → C₆F₅SO₂Cl + 4 HCl}

The reaction proceeds via sequential sulfenic acid (C₆F₅SOH) and sulfinic acid (C₆F₅SO₂H) intermediates, culminating in chlorination .

Yield : 60–70%, with byproducts including C₆F₅SO₃H and disulfides (C₆F₅S–SC₆F₅) .

Halogen Exchange Reactions

Pentafluorobenzenesulfonyl fluoride (C₆F₅SO₂F) undergoes halogen exchange with metal chlorides (e.g., AlCl₃) to yield C₆F₅SO₂Cl. This method is particularly useful for isotopic labeling or when fluoride precursors are accessible.

Experimental Protocol

  • Reagents : C₆F₅SO₂F reacted with AlCl₃ in refluxing chlorobenzene .

  • Kinetics : Complete conversion within 6–8 hours at 110°C.

Yield : 85–92%, with fluorinated byproducts (e.g., C₆F₅Cl) minimized via distillation .

Analytical Characterization

Key physicochemical properties of C₆F₅SO₂Cl include:

PropertyValueMethod
Boiling Point210–211°CLit.
Density (25°C)1.796 g/mLLit.
Refractive Index (20°C)nD20=1.479n^{20}_D = 1.479Lit.
19{}^{19}F NMR (CDCl₃)δ −137.1 (m), −145.9 (tt), −158.4 (m)Lit.

Applications in Derivatization Chemistry

C₆F₅SO₂Cl’s electron-deficient sulfonyl group enhances electrophoretic mobility, making it ideal for gas chromatography of amines and phenols:

  • Derivatization of β-Phenylethylamine : Yields a pentafluorophenylsulfonamide derivative detectable at sub-nanogram levels .

  • Tranylcypromine Analysis : Enables quantification in biological matrices with a detection limit of 0.1 ng/mL .

Chemical Reactions Analysis

Types of Reactions: Pentafluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products:

Scientific Research Applications

Derivatization and Analytical Chemistry

Pentafluorobenzenesulfonyl chloride serves as a derivatizing agent in gas chromatography and mass spectrometry. Its ability to form stable derivatives enhances the detectability of various analytes, making it crucial in the analysis of pharmaceuticals and environmental samples.

Key Applications:

  • Pharmaceutical Analysis :
    • Used for the simultaneous determination of fluoxetine and its metabolites in human liver microsomes, demonstrating its application in pharmacokinetic studies .
    • Employed in the analysis of amphetamines in human plasma samples, showcasing its relevance in toxicological assessments .
  • Biochemical Applications :
    • Acts as a labeling agent for peptides and proteins, facilitating their analysis through chromatographic techniques.
    • Forms stable sulfonamide derivatives with amines, alcohols, and thiols, which are essential for accurate quantification in biological assays .

Analysis of Fluoxetine Metabolites

In a study published by Thermo Scientific, this compound was utilized to derivatize fluoxetine and p-trifluoromethylphenol. The resulting derivatives were analyzed using gas chromatography with electron-capture detection, allowing for sensitive detection of these compounds in biological samples .

Toxicological Assessments of Amphetamines

Research demonstrated the effectiveness of this compound as a derivatizing reagent for amphetamines. The study highlighted its utility in enhancing the detectability of these substances in human plasma samples through gas chromatography .

Synthetic Routes

The synthesis of this compound typically involves chlorination processes that yield this compound from precursor materials. Its high reactivity allows it to participate in various chemical reactions:

  • Acylation Reactions : Reacts with nucleophiles to form sulfonamide derivatives.
  • Perfluorophenylation : Introduces a perfluorophenyl group onto aromatic compounds, enhancing their properties for further applications .

Data Table: Applications Overview

Application AreaSpecific Use CasesTechniques Used
Pharmaceutical AnalysisDetermination of fluoxetine metabolitesGas Chromatography
ToxicologyAnalysis of amphetaminesGas Chromatography
BiochemistryLabeling peptides and proteinsMass Spectrometry
Organic SynthesisFormation of sulfonamide derivativesVarious organic reactions

Mechanism of Action

The mechanism of action of pentafluorobenzenesulfonyl chloride involves its high reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile involved . The presence of fluorine atoms enhances the electrophilicity of the sulfonyl chloride group, making it more reactive compared to non-fluorinated analogs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Table 1: Physical Properties of PFBSCl and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL)
PFBSCl C₆ClF₅O₂S 266.57 210–211 1.796
Benzenesulfonyl chloride C₆H₅ClO₂S 176.62 251–253 1.384
Pentafluorobenzoyl chloride C₆F₅COCl 230.51 158–159 1.601
Perfluorobutanesulfonyl chloride C₄F₉SO₂Cl 302.51 142–144 1.673
  • Fluorination Effects: The pentafluorophenyl group in PFBSCl increases density and thermal stability compared to non-fluorinated benzenesulfonyl chloride. It also lowers boiling points relative to perfluorobutanesulfonyl chloride due to reduced van der Waals interactions .
  • Electron-Withdrawing Nature : The fluorine atoms enhance the electrophilicity of the sulfonyl chloride group, making PFBSCl more reactive in nucleophilic substitutions than benzenesulfonyl chloride .

Reactivity in Nucleophilic Substitutions

Key Findings :

  • Free Energy Barriers : PFBSCl exhibits a lower activation barrier (ΔG‡ = 16.2 kcal/mol in MeCN) for chloride exchange compared to phenylsulfonyl fluoride (PhSO₂F, ΔG‡ = 20–25 kcal/mol). This is attributed to the strong electron-withdrawing effect of the fluorine substituents, stabilizing the transition state .
  • Intermediate Formation: In fluoride exchange reactions, PFBSCl forms a difluorosulfurane intermediate (ΔG = −38.5 kcal/mol in the gas phase), which is more stable than intermediates formed by non-fluorinated analogs .
  • Selectivity : PFBSCl undergoes para-selective substitution with nucleophiles (e.g., amines, thiols) due to the directing effects of fluorine atoms. For example, amination yields 4-substituted sulfonamides exclusively .

Comparison with Trichloromethanesulfonyl Chloride (CCl₃SO₂Cl) :

Biological Activity

Pentafluorobenzenesulfonyl chloride (PFBSCl) is a highly reactive sulfonyl chloride with significant applications in organic synthesis and analytical chemistry. Its biological activity primarily stems from its role as a derivatizing agent, enhancing the detection and quantification of various biomolecules. This article delves into the biological activity of PFBSCl, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C6_6F5_5ClO2_2S
  • Molecular Weight : Approximately 266.57 g/mol
  • Appearance : Clear, colorless to light yellow liquid
  • Reactivity : Highly reactive and moisture-sensitive; corrosive and toxic

PFBSCl is characterized by five fluorine atoms attached to a benzene ring, significantly enhancing its electrophilicity compared to other sulfonyl chlorides. This unique structure allows it to effectively react with various nucleophiles, making it a valuable reagent in biological assays and analytical techniques.

Mechanisms of Biological Activity

PFBSCl's biological activity is primarily attributed to its ability to form stable derivatives with nucleophiles such as amines, alcohols, and thiols. The following mechanisms are notable:

  • Derivatization of Biomolecules : PFBSCl is utilized in the derivatization of small peptides and other biomolecules, improving their detectability during chromatographic analysis. This is particularly useful in pharmacokinetic studies where accurate quantification is essential .
  • Reactivity with Nucleophiles : The compound readily reacts with various nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives are crucial for the accurate quantification of drugs and metabolites in biological samples .

Applications in Biological Research

PFBSCl has found extensive applications in several areas of biological research:

  • Pharmacokinetic Studies : It has been employed in the simultaneous determination of fluoxetine and its metabolites using human liver microsomes. This application showcases its utility in understanding drug metabolism and pharmacodynamics .
  • Toxicological Assessments : PFBSCl has been used for analyzing amphetamines in human plasma samples via gas chromatography with electron-capture detection. This method allows for sensitive detection of low concentrations of drugs in biological matrices .
  • Detection of Neurotransmitters : The compound facilitates the measurement of neurotransmitter release by enabling the derivatization of relevant biomolecules for subsequent analysis using advanced imaging techniques such as positron emission tomography (PET) .

Case Studies

Several studies highlight the effectiveness of PFBSCl in various applications:

  • Fluoxetine Metabolism Study :
    • Objective : To analyze the metabolism of fluoxetine using human liver microsomes.
    • Methodology : PFBSCl was used to derivatize fluoxetine and its metabolites, followed by gas chromatography.
    • Findings : The study demonstrated that PFBSCl significantly improved the detection sensitivity of fluoxetine metabolites .
  • Amphetamine Detection :
    • Objective : To develop a rapid method for determining amphetamine levels in plasma.
    • Methodology : Plasma samples were treated with PFBSCl before analysis via electron-capture gas chromatography.
    • Findings : The method proved effective for quantifying amphetamines at low concentrations, showcasing PFBSCl's utility in toxicology .

Comparative Analysis

The following table summarizes key attributes and comparative features between PFBSCl and similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC6_6F5_5ClO2_2SHighly electrophilic; effective derivatizing agent
Trifluoromethanesulfonyl chlorideCF3_3SO2_2ClLess reactive; fewer fluorine atoms
Benzenesulfonyl chlorideC6_6H5_5SO2_2ClLess electrophilic; broader applications

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for pentafluorobenzenesulfonyl chloride, and how do their yields compare?

this compound (PFBSCl) can be synthesized via two main routes: (1) direct sulfonation of pentafluorobenzene using chlorosulfonic acid (yield ~53%) and (2) oxidation of pentafluorobenzenethiol with hydrogen peroxide in the presence of hydrochloric acid (yield ~46%) . The lower yield in the second method may arise from side reactions due to the strong oxidizing conditions. Optimization of reaction time and stoichiometry is critical for improving efficiency.

Q. How is PFBSCl characterized spectroscopically to confirm its structure and purity?

Nuclear magnetic resonance (NMR) spectroscopy is the primary tool. 19F^{19}\text{F} NMR is particularly useful for confirming the presence of five equivalent fluorine atoms (δ: −158 to −136 ppm) . 1H^{1}\text{H} and 13C^{13}\text{C} NMR are used to analyze derivatives, while mass spectrometry (HRMS) provides molecular weight validation .

Q. What role does PFBSCl play in derivatization for analytical chemistry?

PFBSCl is widely used to derivatize phenolic or amine-containing analytes for enhanced detection sensitivity. For example, it reacts with metabolites like p-trifluoromethylphenol to form electron-capturing derivatives, enabling gas chromatographic analysis with improved resolution . The electron-withdrawing pentafluorophenyl group stabilizes the sulfonate ester, reducing hydrolysis during sample preparation .

Q. What safety precautions are essential when handling PFBSCl in the laboratory?

PFBSCl is moisture-sensitive and corrosive. It must be stored at room temperature in a sealed container under inert gas. Proper PPE (gloves, goggles) and a fume hood are mandatory due to its reactivity with water, which releases HCl and SO2_2 .

Advanced Research Questions

Q. How does the electronic nature of PFBSCl influence its reactivity in nucleophilic substitution reactions?

The pentafluorophenyl group strongly withdraws electrons via inductive effects, activating the sulfonyl chloride toward nucleophilic attack. This facilitates reactions with amines or thiols to form sulfonamides or thioesters, respectively. Para-substitution is favored in aromatic systems due to steric and electronic effects, though ortho-substitution can occur with bulky nucleophiles .

Q. Why does PFBSCl fail to initiate cyclization in certain radical-based reactions?

In copper-catalyzed cyclization of alkenols, PFBSCl did not generate radicals under standard conditions, unlike perfluorobutanesulfonyl chloride. This failure may stem from the stability of the pentafluorophenylsulfonyl radical, which resists homolytic cleavage due to resonance stabilization . Alternative sulfonyl chlorides with less stabilized radicals (e.g., CCl3_3SO2_2Cl) are recommended for such reactions.

Q. How can PFBSCl be used to design ratiometric fluorescent probes for biological imaging?

PFBSCl’s sulfonate group serves as a reactive handle for H2_2O2_2-specific probes. For instance, conjugation with a benzohemicyanine fluorophore creates a probe (Cy-PFS) where H2_2O2_2 cleaves the sulfonate ester, altering the π-conjugation system. This results in a ratiometric fluorescence shift (836 nm → 635 nm), enabling quantitative detection of H2_2O2_2 in live cells .

Q. What strategies improve the regioselectivity of PFBSCl in synthesizing substituted sulfonamides?

Reacting PFBSCl with sulfur-centered nucleophiles (e.g., thiols) under basic conditions (Et3_3N/DMSO) ensures para-substitution due to the electron-deficient aryl ring. For ortho-substitution, introducing electron-donating groups at the para position can redirect reactivity, as seen in 4-substituted tetrafluorobenzenesulfonamides .

Q. How does PFBSCl compare to other sulfonyl chlorides in polymer grafting applications?

PFBSCl’s fluorine-rich structure enhances hydrophobicity and thermal stability in grafted polymers. When used to activate polyethylene oxide (PEO) for poly-L-lysine (PLL) grafting, it forms microcapsules with tunable permeability, outperforming tosyl or tresyl chloride in biocompatibility .

Properties

IUPAC Name

2,3,4,5,6-pentafluorobenzenesulfonyl chloride
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InChI

InChI=1S/C6ClF5O2S/c7-15(13,14)6-4(11)2(9)1(8)3(10)5(6)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UOJCTEGNHXRPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)Cl)F)F)F
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Molecular Formula

C6ClF5O2S
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DSSTOX Substance ID

DTXSID50232213
Record name Pentafluorobenzenesulfonyl chloride
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Molecular Weight

266.57 g/mol
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CAS No.

832-53-1
Record name 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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